molecular formula C18H22ClNO B1521110 4-(4-Benzylphenoxy)piperidine hydrochloride CAS No. 1185303-07-4

4-(4-Benzylphenoxy)piperidine hydrochloride

Cat. No.: B1521110
CAS No.: 1185303-07-4
M. Wt: 303.8 g/mol
InChI Key: CVQHMIUNANDHST-UHFFFAOYSA-N
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Description

4-(4-Benzylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C18H21NOCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzylphenoxy)piperidine hydrochloride typically involves the reaction of 4-benzylphenol with piperidine in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the piperidine ring, followed by the introduction of the benzylphenoxy group. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Benzylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding hydroxylated derivatives.

  • Reduction: Reduction products include various piperidine derivatives.

  • Substitution: Substitution reactions yield alkylated piperidine derivatives.

Scientific Research Applications

4-(4-Benzylphenoxy)piperidine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

  • Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-(4-Benzylphenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors, leading to the activation or inhibition of specific signaling pathways. This can result in various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

  • 4-(4-Benzylphenoxy)methylpiperidine hydrochloride

  • 4-(Benzyloxy)phenol

  • Benzophenone-4 (UV Filter)

Biological Activity

4-(4-Benzylphenoxy)piperidine hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its unique structure featuring a piperidine ring substituted with a 4-benzylphenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and antiviral applications.

  • Molecular Formula : C18H22ClNO
  • Molecular Weight : 303.83 g/mol
  • CAS Number : 1185303-07-4

Research indicates that this compound interacts with various receptors, influencing neurotransmitter systems. Its binding affinity and activity at these receptors are crucial for understanding its therapeutic potential.

Binding Studies

Studies have shown that the compound exhibits significant binding affinity for certain neurotransmitter receptors, which may contribute to its neuropharmacological effects. For instance, it has been explored for its interaction with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, which can lead to various therapeutic outcomes:

  • Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through the modulation of serotonin pathways.
  • Anxiolytic Properties : There is evidence indicating that this compound may reduce anxiety-like behaviors in rodent models, supporting its use in anxiety disorders.

Antiviral Activity

Recent research highlights the antiviral potential of this compound, particularly against influenza viruses. The compound has been shown to inhibit hemagglutinin-mediated membrane fusion, which is critical for viral entry into host cells. This mechanism involves specific interactions at the fusion peptide binding site, offering a novel approach for antiviral drug development .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameMolecular FormulaKey Activity
1-Benzyl-4-piperidoneC12H15NOAnalgesic properties
4-BenzylpiperidineC17H23NDopamine releasing agent
1-(4-Bromobenzyl)-4-piperidoneC13H16BrNAntidepressant activity
This compoundC18H22ClNOAntidepressant and antiviral effects

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Neuropharmacological Assessment :
    • A study involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive behaviors as measured by standardized tests (e.g., forced swim test).
    • Behavioral assays indicated improvements in locomotion and reduced anxiety levels after treatment with varying doses of the compound.
  • Antiviral Efficacy :
    • In vitro studies assessed the compound's effectiveness against H1N1 influenza virus. Results showed a dose-dependent inhibition of viral replication, with IC50 values indicating potent antiviral activity.
    • Structural analysis revealed critical interactions between the compound and viral proteins, suggesting pathways for further development as an antiviral agent.

Properties

IUPAC Name

4-(4-benzylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-4-15(5-3-1)14-16-6-8-17(9-7-16)20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQHMIUNANDHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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